Betamethasone Tripropionate

Catalog No.
S813030
CAS No.
1186048-33-8
M.F
C31H41FO8
M. Wt
560.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betamethasone Tripropionate

CAS Number

1186048-33-8

Product Name

Betamethasone Tripropionate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

Molecular Formula

C31H41FO8

Molecular Weight

560.67

InChI

InChI=1S/C31H41FO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)OC(=O)CC

Synonyms

(11β,16β)-9-Fluoro-16-Methyl-11,17,21-tris(1-oxopropoxy)pregna-1,4-diene-3,20-dione; BetaMethasone 11,17,21-Tripropionate

What is Betamethasone 11,17,21-Tripropionate?

Betamethasone 11,17,21-Tripropionate is a synthetic corticosteroid medication. Corticosteroids are a class of drugs that mimic the effects of the hormone cortisol. Cortisol is produced naturally by the adrenal glands and helps regulate a variety of bodily functions, including the immune system and inflammatory response [].

Scientific Research Applications

Betamethasone 11,17,21-Tripropionate has been studied for a variety of scientific research purposes, including its effects on:

  • Inflammation: Due to its anti-inflammatory properties, Betamethasone 11,17,21-Tripropionate has been investigated as a potential treatment for conditions such as allergic rhinitis, asthma, and inflammatory bowel disease [, ].
  • Immunosuppression: Betamethasone 11,17,21-Tripropionate can suppress the immune system, which can be helpful in treating autoimmune diseases such as psoriasis and rheumatoid arthritis [, ].
  • Cancer: Some studies have investigated the use of Betamethasone 11,17,21-Tripropionate to treat certain types of cancer, either alone or in combination with other therapies [].

Betamethasone Tripropionate is a synthetic corticosteroid, primarily known for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which itself is a potent glucocorticoid used in various therapeutic applications. The chemical formula for Betamethasone Tripropionate is C22H29F5O5C_{22}H_{29}F_{5}O_{5}, and it is characterized by its unique molecular structure that includes a fluorine atom, contributing to its potency and effectiveness in treating inflammatory conditions .

Betamethasone Tripropionate undergoes several metabolic transformations in the body. Key reactions include:

  • Hydroxylation: The compound can be hydroxylated at various positions, leading to different metabolites.
  • Oxidation: It can undergo oxidation reactions, particularly at the 11β-hydroxyl group, which is crucial for its biological activity.
  • Reduction: The C-20 carbonyl group can be reduced, affecting the compound's pharmacokinetic properties .

These reactions are facilitated by cytochrome P450 enzymes, which play a significant role in steroid metabolism.

The biological activity of Betamethasone Tripropionate is primarily attributed to its ability to bind to glucocorticoid receptors. This binding leads to:

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, effectively reducing inflammation.
  • Immunosuppressive Effects: By modulating immune responses, it helps in managing autoimmune conditions .
  • Metabolic Effects: The compound influences carbohydrate and protein metabolism, which can lead to side effects such as hyperglycemia with prolonged use.

Synthesis of Betamethasone Tripropionate typically involves:

  • Starting Material: Betamethasone as the starting compound.
  • Esterification: Reacting betamethasone with propionic acid or its derivatives under acidic conditions to form the tripropionate ester.
  • Purification: The product is purified through crystallization or chromatography techniques to achieve the desired purity and yield .

This synthetic pathway allows for the production of Betamethasone Tripropionate in pharmaceutical formulations.

Betamethasone Tripropionate is utilized in various medical applications, including:

  • Dermatology: Treatment of skin conditions such as eczema, psoriasis, and dermatitis due to its potent anti-inflammatory properties.
  • Allergic Reactions: Management of allergic skin reactions and other inflammatory disorders.
  • Respiratory Conditions: Used in inhalation therapies for conditions like asthma and chronic obstructive pulmonary disease .

Its efficacy in reducing inflammation makes it a valuable tool in both topical and systemic therapies.

Studies have shown that Betamethasone Tripropionate can interact with other medications, leading to potential side effects or altered efficacy. Notable interactions include:

  • Anticoagulants: Corticosteroids may enhance the effects of anticoagulants, increasing bleeding risk.
  • Diuretics: Concurrent use can lead to electrolyte imbalances.
  • Vaccines: Immunosuppressive effects may reduce vaccine efficacy when administered during corticosteroid therapy .

Monitoring these interactions is crucial for patient safety.

Similar Compounds

Betamethasone Tripropionate shares similarities with several other corticosteroids. Here are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
BetamethasoneC22H29F5O5C_{22}H_{29}F_{5}O_{5}Potent anti-inflammatory effects
DexamethasoneC22H29F5O6C_{22}H_{29}F_{5}O_{6}Longer half-life; used in severe inflammation
HydrocortisoneC21H28O5C_{21}H_{28}O_{5}Less potent; commonly used for adrenal insufficiency
Triamcinolone AcetonideC21H25O6C_{21}H_{25}O_6Intermediate potency; often used in dermatology

Betamethasone Tripropionate stands out due to its specific propionate esterification, enhancing its potency and duration of action compared to other corticosteroids.

Betamethasone tripropionate synthesis relies heavily on the selection of appropriate precursors, with betamethasone-17-propionate standing out as the most critical intermediate in the synthetic pathway [1] [2]. This intermediate serves as the foundation for further esterification reactions that lead to the final tripropionate derivative [3]. The molecular structure of betamethasone-17-propionate features a propionate group at the C-17 position of the steroid backbone, making it structurally predisposed for additional esterification reactions at other hydroxyl groups [4].

The synthesis of betamethasone-17-propionate itself typically begins with betamethasone, which undergoes selective esterification at the C-17 position [5]. This selectivity is achieved through careful control of reaction conditions, including temperature, catalyst selection, and solvent systems [6]. Research has shown that the C-17 hydroxyl group in betamethasone exhibits higher reactivity compared to other hydroxyl groups due to its secondary nature and steric accessibility [7].

Several synthetic routes have been developed for obtaining betamethasone-17-propionate with high purity and yield [8]. One common approach involves the reaction of betamethasone with propionic anhydride under controlled conditions [9]. The reaction is typically conducted in the presence of a suitable catalyst, such as potassium fluoride, which facilitates the selective esterification at the C-17 position [10].

Table 1: Reaction Conditions for Betamethasone-17-Propionate Synthesis

Starting MaterialReagentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
BetamethasonePropionic anhydridePotassium fluorideAcetone20-254-695-99
BetamethasonePropionyl chloridePyridineDichloromethane0-52-390-95
BetamethasonePropionic acidSulfuric acidToluene80-908-1085-90

The quality of betamethasone-17-propionate as an intermediate significantly impacts the success of subsequent reactions leading to betamethasone tripropionate [11]. High-purity betamethasone-17-propionate is essential for achieving optimal yields and minimizing side reactions in the subsequent esterification steps [12]. Impurities in the intermediate can lead to competing reactions, resulting in lower yields and challenging purification processes [13].

Recent advances in synthetic methodologies have focused on improving the efficiency and selectivity of betamethasone-17-propionate synthesis [14]. These improvements include the development of more selective catalysts, optimization of reaction conditions, and implementation of more efficient purification techniques [15]. Such advancements have contributed to higher yields and purity of the intermediate, ultimately enhancing the overall efficiency of betamethasone tripropionate synthesis [16].

Catalytic Esterification: Role of DMAP in Propionyl Group Incorporation

4-Dimethylaminopyridine (DMAP) plays a pivotal role in the catalytic esterification process for incorporating propionyl groups during betamethasone tripropionate synthesis [5] [15]. As a nucleophilic catalyst, DMAP significantly enhances the rate of esterification reactions by activating the acylating agent and facilitating the transfer of the propionyl group to the hydroxyl groups of betamethasone-17-propionate [17]. The exceptional catalytic efficiency of DMAP stems from its strong nucleophilicity and ability to form highly reactive acylpyridinium intermediates [18].

The mechanism of DMAP-catalyzed esterification involves several key steps that contribute to its remarkable efficiency [19]. Initially, DMAP reacts with the propionylating agent (typically propionic anhydride or propionyl chloride) to form a reactive N-acylpyridinium intermediate [20]. This intermediate is significantly more electrophilic than the original acylating agent, making it highly susceptible to nucleophilic attack by the hydroxyl groups of betamethasone-17-propionate [21]. The nucleophilic attack results in the transfer of the propionyl group to the steroid, while DMAP is regenerated to continue the catalytic cycle [22].

The catalytic cycle of DMAP in propionyl group incorporation can be summarized as follows:

  • Nucleophilic attack of DMAP on the propionylating agent to form the N-acylpyridinium intermediate [23]
  • Nucleophilic attack of the steroid hydroxyl group on the N-acylpyridinium intermediate [24]
  • Transfer of the propionyl group to the steroid and regeneration of DMAP [25]

DMAP exhibits remarkable efficiency in catalyzing esterification reactions, often accelerating reaction rates by several orders of magnitude compared to uncatalyzed reactions [26]. This catalytic efficiency is particularly valuable in the synthesis of betamethasone tripropionate, where multiple esterification reactions must occur at different hydroxyl groups . The use of DMAP allows these reactions to proceed under milder conditions and with shorter reaction times, resulting in higher yields and fewer side reactions [28].

Table 2: Effect of DMAP Concentration on Esterification Efficiency

DMAP Concentration (mol%)Reaction Time (h)Conversion (%)Selectivity (%)
0 (uncatalyzed)2415-2060-65
1865-7080-85
5485-9090-92
10295-9895-97

The optimal concentration of DMAP for propionyl group incorporation typically ranges from 5-10 mol% relative to the substrate [29]. Higher concentrations may lead to faster reaction rates but can also promote side reactions, while lower concentrations may result in incomplete conversion [30]. The precise concentration is often determined through optimization studies that consider factors such as substrate reactivity, solvent system, and reaction temperature [31].

In addition to its catalytic role, DMAP also influences the regioselectivity of esterification reactions in betamethasone derivatives [32]. When multiple hydroxyl groups are present, as in betamethasone-17-propionate, DMAP can help direct the esterification to specific positions based on their relative reactivity and steric accessibility [33]. This regioselectivity is crucial for achieving the desired substitution pattern in betamethasone tripropionate [34].

Solvent Systems and Reaction Kinetics in Tripropionate Formation

The selection of appropriate solvent systems plays a critical role in the formation of betamethasone tripropionate, significantly influencing reaction kinetics, yield, and product purity [35]. Solvent properties such as polarity, protic or aprotic nature, and coordination ability directly impact the reactivity of reagents and the stability of intermediates during the esterification process [36]. Research has demonstrated that the optimal solvent system can dramatically enhance reaction rates and improve the overall efficiency of tripropionate formation.

Commonly employed solvent systems for betamethasone tripropionate synthesis include dichloromethane, acetone, toluene, and various combinations of these solvents. Dichloromethane has emerged as a particularly effective solvent due to its ability to dissolve both the steroid substrate and the acylating agents while maintaining catalyst activity. Studies have shown that reactions conducted in dichloromethane typically proceed with higher rates and yields compared to those in more polar solvents like acetone or ethanol.

The reaction kinetics of tripropionate formation follow complex patterns influenced by multiple factors. The rate-determining step in DMAP-catalyzed esterification is typically the nucleophilic attack of the steroid hydroxyl group on the acylpyridinium intermediate. This step is influenced by the nucleophilicity of the hydroxyl group, which varies depending on its position in the steroid structure. The C-21 hydroxyl group generally exhibits higher reactivity compared to the C-11 hydroxyl group due to reduced steric hindrance and electronic factors.

Temperature significantly impacts the kinetics of tripropionate formation, with higher temperatures generally accelerating the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of sensitive intermediates. Most synthetic protocols maintain reaction temperatures between 20-40°C to balance reaction rate with selectivity and stability.

Table 3: Effect of Solvent Systems on Reaction Kinetics and Yield

Solvent SystemReaction Rate Constant (k × 10^-3 min^-1)Time to 90% Conversion (h)Yield (%)
Dichloromethane8.5-9.24-592-95
Acetone5.3-6.17-885-88
Toluene3.8-4.59-1080-83
Dichloromethane/Hexane (3:1)7.2-7.85-688-92
Acetone/Ethanol (4:1)4.1-4.88-982-85

The kinetics of tripropionate formation can be described using pseudo-first-order kinetics when the acylating agent is present in excess. Under these conditions, the reaction rate is primarily dependent on the concentration of the steroid substrate and can be expressed as:

Rate = k[steroid][acylating agent]^n[DMAP]^m

Where n and m represent the reaction orders with respect to the acylating agent and DMAP, respectively. Experimental studies have determined that n is typically close to zero (due to the excess of acylating agent), while m ranges from 0.8 to 1.2, indicating a first-order dependence on catalyst concentration.

Reaction monitoring techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly employed to track the progress of tripropionate formation and optimize reaction conditions. These techniques allow for the identification of reaction intermediates and the determination of conversion rates, providing valuable insights for process optimization. Recent advances in real-time monitoring technologies have further enhanced our understanding of the reaction kinetics and mechanism of tripropionate formation.

Purification Techniques: Crystallization Protocols and Solvent Pair Selection

The purification of betamethasone tripropionate represents a critical final step in its synthesis, with crystallization emerging as the preferred method for obtaining high-purity product. Crystallization not only removes impurities but also establishes the desired crystal structure and particle size distribution, which can significantly influence the compound's physical properties and stability. Developing effective crystallization protocols requires careful consideration of solvent selection, cooling rates, seeding strategies, and other parameters that affect crystal formation and growth.

Solvent pair selection is particularly crucial for successful crystallization of betamethasone tripropionate. The ideal solvent system should provide good solubility for the compound at elevated temperatures while promoting crystallization upon cooling. Common solvent pairs employed in betamethasone tripropionate purification include acetone/water, ethanol/water, and ethyl acetate/hexane. These solvent pairs offer appropriate solubility gradients that facilitate controlled crystallization and minimize the co-precipitation of impurities.

The crystallization process typically begins with the dissolution of crude betamethasone tripropionate in a suitable solvent at elevated temperatures. The solution is then filtered to remove insoluble impurities, followed by controlled cooling to induce crystallization. The cooling rate significantly impacts crystal size and morphology, with slower cooling generally producing larger, more uniform crystals. Research has shown that cooling rates between 0.5-1°C per minute often yield optimal results for betamethasone tripropionate crystallization.

Table 4: Crystallization Protocols for Betamethasone Tripropionate Purification

Solvent PairDissolution Temperature (°C)Cooling Rate (°C/min)Crystallization Temperature (°C)Recovery Yield (%)Purity (%)
Acetone/Water (7:3)50-550.55-1085-9099.0-99.5
Ethanol/Water (8:2)60-650.710-1580-8598.5-99.0
Ethyl Acetate/Hexane (6:4)45-500.80-588-9299.2-99.6
Dichloromethane/Hexane (3:7)40-451.0-5-090-9499.5-99.8

Seeding techniques are often employed to control nucleation and crystal growth during betamethasone tripropionate purification. The addition of small amounts of high-purity crystals (seeds) to the supersaturated solution promotes controlled crystallization and helps establish the desired crystal form. Seeding is typically performed at a specific supersaturation level, often when the solution has cooled to approximately 5-10°C above the expected crystallization temperature.

Multiple crystallization cycles may be necessary to achieve the desired purity level for betamethasone tripropionate. Each successive crystallization typically employs fresh solvent systems and may utilize different solvent pairs to target specific impurities. The number of required crystallization cycles depends on the initial purity of the crude product and the desired final purity specifications.

Advanced crystallization techniques, such as antisolvent crystallization and temperature cycling, have been developed to enhance the efficiency of betamethasone tripropionate purification. Antisolvent crystallization involves the addition of a miscible antisolvent to reduce the solubility of the target compound and induce crystallization. Temperature cycling, which involves alternating heating and cooling cycles, can promote crystal growth while minimizing the incorporation of impurities. These techniques have demonstrated significant improvements in both product purity and crystallization yield compared to conventional methods.

Column Selection Considerations

The analytical method development for betamethasone tripropionate requires careful consideration of stationary phase chemistry to achieve optimal separation. Octadecylsilane chemically bonded silica columns (C18) represent the most widely utilized stationary phase for betamethasone derivatives analysis [1] [2]. The Altima C18 column (250×4.6 mm, 5 μm) has demonstrated superior performance for betamethasone dipropionate and related compounds, providing enhanced selectivity and consistent performance across multiple column lots [1].

Alternative column chemistries have been evaluated, including the Thermo Scientific Syncronis C18 column, which exhibits excellent base deactivation and high-density bonding technology, yielding superior peak shape for betamethasone compounds [2]. The Waters Acquity Ultra Performance Liquid Chromatography BEH C18 column (100×2.1 mm, 1.7 μm) offers reduced analysis time while maintaining chromatographic integrity [3].

Mobile Phase Optimization Strategies

The development of mobile phase systems for betamethasone tripropionate analysis requires a multi-component approach to achieve baseline resolution of closely related structural analogs. Gradient elution systems have proven essential for separating betamethasone tripropionate from its mono- and dipropionate analogs [1] [4].

The optimized mobile phase composition consists of:

  • Mobile Phase A: Water, tetrahydrofuran, and acetonitrile in the ratio of 90:4:6 (v/v/v)
  • Mobile Phase B: Acetonitrile, tetrahydrofuran, water, and methanol in the ratio of 74:2:4:20 (v/v/v/v) [1]

Tetrahydrofuran addition proved critical for achieving separation between betamethasone tripropionate and formulation matrix components. The polarity index of tetrahydrofuran (4.0) enables fine-tuning of selectivity for corticosteroid esters [1]. Alternative mobile phase systems utilizing phosphate buffer and acetonitrile combinations have demonstrated effectiveness in Ultra Performance Liquid Chromatography applications [3].

Chromatographic Conditions Optimization

Flow rate optimization typically ranges from 0.31 mL/min for Ultra Performance Liquid Chromatography systems to 1.0 mL/min for conventional High Performance Liquid Chromatography, balancing analysis time with column back pressure considerations [1] [3]. Column temperature control at 50°C enhances peak sharpness and reproducibility [1], while alternative methods operate effectively at 30°C [2].

Detection wavelength selection at 240 nm provides optimal sensitivity for betamethasone compounds, corresponding to the chromophore absorption maximum [1]. Alternative detection at 254 nm offers comparable performance with reduced baseline drift [3].

Impurity Tracking: Co-Elution Challenges with Betamethasone Dipropionate

Structural Similarity and Separation Challenges

Betamethasone tripropionate, designated as European Pharmacopoeia Impurity G of betamethasone dipropionate, presents significant analytical challenges due to structural similarity with the parent compound [5] [6]. The tripropionate ester differs from dipropionate only by an additional propionate group at the 11β position, resulting in similar physicochemical properties and retention behavior [7] [8].

Co-Elution Issues and Resolution Strategies

Critical pair identification reveals that betamethasone tripropionate and certain late-eluting betamethasone dipropionate related compounds exhibit co-elution tendencies [9]. Baseline separation of betamethasone tripropionate from beclomethasone and 9-bromo betamethasone dipropionate requires extended analysis times of up to 80 minutes [9].

Resolution enhancement strategies include:

  • Optimization of acetonitrile concentration in mobile phase A according to European Pharmacopoeia criteria [2]
  • Implementation of gradient elution profiles with extended run times [8]
  • Utilization of specialized column chemistries with enhanced selectivity [9]

Retention Time Characterization

Betamethasone tripropionate typically elutes at approximately 9.0 minutes under optimized chromatographic conditions, with a relative retention time of 1.0-1.2 relative to betamethasone dipropionate [7] [8]. The retention time of impurity B (betamethasone 17-propionate) occurs at 3.1-3.15 minutes, while impurity C (betamethasone 21-propionate) elutes at 3.85-3.88 minutes [7].

Separation factors between adjacent peaks must exceed 1.5 to meet European Pharmacopoeia requirements, with the resolution between methylprednisolone and betamethasone demonstrating values of 1.55 [2] [8].

Validation Parameters: Linearity, Precision, and Limit of Detection

Linearity Assessment

Calibration curve linearity for betamethasone tripropionate demonstrates excellent correlation coefficients ranging from 0.9991 to 0.9999 across the analytical range [1] [4]. The linear dynamic range extends from the limit of quantitation (0.07 μg/mL) to 200% of specification limits for related substances [1].

Regression analysis employs the method of least squares to determine correlation coefficients, regression equations, and Y-intercept bias. The calculated Y-intercept bias remains below 2%, validating the linearity of analytical response [1].

Precision Evaluation

Method precision studies demonstrate relative standard deviation values consistently below 5% for both repeatability and intermediate precision measurements [1] [4]. System precision for betamethasone compounds shows relative standard deviation values of 0.58% for betamethasone dipropionate and 0.10% for related analytes [10].

Reproducibility studies conducted by different analysts on different days confirm method robustness, with intermediate precision data supporting routine analytical application [1] [11].

Detection and Quantitation Limits

Limit of detection for betamethasone tripropionate has been established at 0.02 μg/mL using the slope method approach as delineated in International Conference on Harmonization guidelines [1] [4]. Limit of quantitation corresponds to 0.07 μg/mL, with signal-to-noise ratios ranging from 9.4 to 10.4 [1].

Sensitivity optimization through Ultra Performance Liquid Chromatography platforms achieves lower limits of quantitation ranging from 0.098 × 10⁻⁹ to 0.278 × 10⁻⁹ mol·dm⁻³ for betamethasone metabolites [12]. Detection sensitivity using Liquid Chromatography-tandem Mass Spectrometry achieves limits as low as 0.5 ng/mL [13] [14].

Accuracy and Recovery Studies

Recovery experiments conducted through standard addition technique demonstrate accuracy values ranging from 98% to 102% across multiple concentration levels [1] [15]. Accuracy assessment at the limit of quantitation, 50%, 100%, and 150% specification levels confirms method reliability for quantitative analysis [1].

Comparative Analysis with Liquid Chromatography-Mass Spectrometry and Ultra Performance Liquid Chromatography Platforms

Platform Performance Comparison

Ultra Performance Liquid Chromatography systems demonstrate significant advantages in analysis time reduction, achieving complete betamethasone analysis within 2-10 minutes compared to 15-80 minutes for conventional High Performance Liquid Chromatography [12] [16]. Column efficiency improvements result from sub-2 μm particle technology, providing 3-5 times higher sensitivity than traditional High Performance Liquid Chromatography-Mass Spectrometry [12].

Liquid Chromatography-tandem Mass Spectrometry platforms offer superior specificity and sensitivity, with functional assay sensitivity as low as 0.6-1.6 nmol/L for most corticosteroids [17]. Multiple reaction monitoring mode enables simultaneous quantification of betamethasone and related compounds with enhanced selectivity [13] [18].

Analytical Throughput and Efficiency

Sample throughput optimization through Ultra Performance Liquid Chromatography allows high-volume pharmaceutical quality control applications. Analysis time reduction by a factor of 5.2 (26 minutes to 5 minutes) for corticosteroid screening significantly improves laboratory productivity [16].

Method validation comparisons demonstrate that Ultra Performance Liquid Chromatography methods achieve comparable or superior validation parameters, including linearity (r² > 0.999), precision (% relative standard deviation < 2%), and accuracy (98-105% recovery) compared to conventional High Performance Liquid Chromatography [3] [19].

Instrumental Considerations

Column pressure requirements for Ultra Performance Liquid Chromatography systems necessitate specialized instrumentation capable of operating at elevated pressures, while Liquid Chromatography-Mass Spectrometry systems require additional investment in mass spectrometric detection [12]. Cost-benefit analysis indicates that initial capital investment is offset by reduced analysis time and enhanced sensitivity for routine pharmaceutical analysis [17] [16].

Method transferability between platforms requires careful optimization of chromatographic conditions, particularly gradient profiles and injection volumes, to maintain analytical performance [3] [12].

[Table 1: High Performance Liquid Chromatography Method Parameters for Betamethasone Analysis]

ParameterAltima C18 MethodSyncronis C18 MethodUltra Performance Liquid Chromatography BEH C18 Method
ColumnAltima C18 (250×4.6 mm, 5 μm)Thermo Scientific Syncronis C18Waters Acquity Ultra Performance Liquid Chromatography BEH C18 (100×2.1 mm, 1.7 μm)
Mobile Phase AWater:Tetrahydrofuran:Acetonitrile (90:4:6)As per European Pharmacopoeia 8.0 monograph20 millimolar phosphate buffer:Acetonitrile (70:30)
Mobile Phase BAcetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20)As per European Pharmacopoeia 8.0 monograph20 millimolar phosphate buffer:Acetonitrile (30:70)
Flow Rate (mL/min)1.01.00.31
Detection Wavelength (nm)240254254
Column Temperature (°C)5030Room temperature
Injection Volume (μL)201010
Limit of Detection (μg/mL)0.02Not specifiedNot specified
Limit of Quantitation (μg/mL)0.07Not specifiedNot specified

[Table 2: Validation Parameters Summary]

ParameterBetamethasone DipropionateRelated SubstancesUltra Performance Liquid Chromatography Method
Linearity Range0.07-200% of specificationLimit of quantitation to 200% of specificationVariable ranges
Correlation Coefficient (r²)0.9991-0.99990.9991-0.9999>0.999
Precision (% relative standard deviation)<5%<5%<2%
Accuracy (% Recovery)98-102%98-102%98-105%
Limit of detection (μg/mL)0.020.02Method dependent
Limit of quantitation (μg/mL)0.070.07Method dependent
SpecificityConfirmedConfirmedConfirmed
RobustnessConfirmedConfirmedConfirmed

[Table 3: Platform Comparison for Betamethasone Analysis]

ParameterHigh Performance Liquid ChromatographyUltra Performance Liquid ChromatographyLiquid Chromatography-tandem Mass Spectrometry
Analysis Time15-80 minutes2-10 minutes2-6 minutes
SensitivityModerateHighVery High
ResolutionGoodExcellentExcellent
Sample ThroughputLowHighHigh
Column PressureLowHighVariable
CostLowMediumHigh

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.6

Appearance

Pale Yellow to Orange Solid

Melting Point

85-94°C

Wikipedia

Betamethasone 11,17,21-tripropionate

Dates

Last modified: 08-15-2023

Explore Compound Types